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molecular formula C13H22O2Si B156510 4-(tert-Butyldimethylsiloxy)benzyl alcohol CAS No. 138585-08-7

4-(tert-Butyldimethylsiloxy)benzyl alcohol

Cat. No. B156510
M. Wt: 238.4 g/mol
InChI Key: FQYWTODLVZFTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686478

Procedure details

To a solution of the crude product from Step A dissolved in 150 mL of anhydrous THF was added 50 mL of a 1.0M solution of lithium aluminum hydride in THF at 0° C. under a nitrogen atmosphere. The reaction mixture was allowed to warm to room temperature and was stirred for 2 hours. The reaction was then quenched by sequential addition of 1.90 mL of water, 1.90 mL of 15% aqueous sodium hydroxide, and 5.70 mL water. The granular aluminum salts were separated from the reaction mixture by vacuum filtration through Celite, then the filtrate was evaporated in vacuo. The residue was redissolved in methylene chloride, dried (MgSO4), filtered, and evaporated. Removal of the residual solvent in vacuo afforded 20.290 g (80% two steps) of the title compound as a colorless oil.
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:18]=[CH:17][C:12]([C:13](OC)=[O:14])=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Si:1]([O:8][C:9]1[CH:18]=[CH:17][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by sequential addition of 1.90 mL of water, 1.90 mL of 15% aqueous sodium hydroxide, and 5.70 mL water
CUSTOM
Type
CUSTOM
Details
The granular aluminum salts were separated from the reaction mixture by vacuum filtration through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Removal of the residual solvent in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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